molecular formula C20H18N4O B604615 (2Z)-3-AMINO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}-3-[(2-PHENYLETHYL)AMINO]PROP-2-ENENITRILE CAS No. 171853-13-7

(2Z)-3-AMINO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}-3-[(2-PHENYLETHYL)AMINO]PROP-2-ENENITRILE

Cat. No.: B604615
CAS No.: 171853-13-7
M. Wt: 330.4g/mol
InChI Key: SWCVDJNHKYNLFM-NTCAYCPXSA-N
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Description

(2Z)-3-AMINO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}-3-[(2-PHENYLETHYL)AMINO]PROP-2-ENENITRILE is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is of particular interest due to its unique chemical structure, which combines an indole moiety with an acrylonitrile group, potentially offering a wide range of biological activities.

Preparation Methods

The synthesis of (2Z)-3-AMINO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}-3-[(2-PHENYLETHYL)AMINO]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with an acrylonitrile compound under specific reaction conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different oxindole derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-3-AMINO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}-3-[(2-PHENYLETHYL)AMINO]PROP-2-ENENITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as viral replication or cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as indole-3-acetic acid and 2-oxoindoline. Compared to these compounds, (2Z)-3-AMINO-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}-3-[(2-PHENYLETHYL)AMINO]PROP-2-ENENITRILE is unique due to its combination of an indole core with an acrylonitrile group, which may confer distinct biological activities . This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

171853-13-7

Molecular Formula

C20H18N4O

Molecular Weight

330.4g/mol

IUPAC Name

(E)-2-cyano-3-(3-hydroxy-1H-indol-2-yl)-N'-(2-phenylethyl)prop-2-enimidamide

InChI

InChI=1S/C20H18N4O/c21-13-15(20(22)23-11-10-14-6-2-1-3-7-14)12-18-19(25)16-8-4-5-9-17(16)24-18/h1-9,12,24-25H,10-11H2,(H2,22,23)/b15-12+

InChI Key

SWCVDJNHKYNLFM-NTCAYCPXSA-N

SMILES

C1=CC=C(C=C1)CCN=C(C(=CC2=C(C3=CC=CC=C3N2)O)C#N)N

Origin of Product

United States

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